molecular formula C8H11BrN2O3 B8230903 tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate

tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate

Cat. No.: B8230903
M. Wt: 263.09 g/mol
InChI Key: DBNRFUPLTGLDNY-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromo-1,3-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-1,3-oxazole under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is often catalyzed by palladium complexes to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate moiety may also play a role in binding to proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The bromine atom on the oxazole ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-6-10-5(9)4-13-6/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNRFUPLTGLDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CO1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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